(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a morpholine ring, a pyrazine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Attachment of the Pyrazine Moiety: The pyrazine group is introduced via nucleophilic substitution reactions, often using pyrazine derivatives and appropriate leaving groups.
Morpholine Ring Incorporation: The morpholine ring is added through nucleophilic substitution or amination reactions.
Final Coupling: The final step involves coupling the morpholine-substituted phenyl group with the pyrazine-substituted piperidine under conditions that promote the formation of the methanone linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated derivatives and strong bases or acids depending on the type of substitution.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating biological responses.
Medicine:
Therapeutic Agents: The compound is being explored for its potential in treating neurological disorders, cancer, and infectious diseases.
Drug Development: It serves as a lead compound in the development of new pharmaceuticals.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Employed in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
- (4-Morpholinophenyl)(3-(pyridin-2-yloxy)piperidin-1-yl)methanone
- (4-Morpholinophenyl)(3-(quinolin-2-yloxy)piperidin-1-yl)methanone
- (4-Morpholinophenyl)(3-(thiazol-2-yloxy)piperidin-1-yl)methanone
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic moiety attached to the piperidine ring (pyrazine vs. pyridine, quinoline, or thiazole).
- Biological Activity: Each compound exhibits unique biological activities based on the nature of the heterocycle, influencing their efficacy and specificity in various applications.
- Chemical Reactivity: The presence of different heterocycles affects the compound’s reactivity, particularly in substitution and addition reactions.
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-20(16-3-5-17(6-4-16)23-10-12-26-13-11-23)24-9-1-2-18(15-24)27-19-14-21-7-8-22-19/h3-8,14,18H,1-2,9-13,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWHLJGRJZTPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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